N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine
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Overview
Description
Preparation Methods
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine involves several steps. One common method includes the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate with L-leucine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine undergoes various chemical reactions, including:
Scientific Research Applications
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine can be compared with other similar compounds, such as:
- N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}leucine
- 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid
- N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25NO6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-11(2)7-15(20(24)25)22-18(23)10-27-16-8-12(3)9-17-19(16)13-5-4-6-14(13)21(26)28-17/h8-9,11,15H,4-7,10H2,1-3H3,(H,22,23)(H,24,25)/t15-/m0/s1 |
InChI Key |
FEPFNEAPQRSIDK-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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